Crizotinib
CAS No.: 877399-52-5
VCID: VC0193316
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Crizotinib, also known under the brand name Xalkori, is an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma (NSCLC) . It is also indicated for treating metastatic NSCLC, relapsed or refractory systemic anaplastic large cell lymphoma (ALCL) that is ALK-positive, and unresectable, recurrent, or refractory inflammatory anaplastic lymphoma kinase (ALK)-positive myofibroblastic tumors (IMT) . Crizotinib functions as a protein kinase inhibitor by competitively binding within the ATP-binding pocket of target kinases . It inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which plays a role in the oncogenesis of various malignant neoplasms, and also acts as an ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) inhibitor . By blocking these kinases, Crizotinib can halt or slow cancer growth and cause cancer cells to die . Crizotinib targets tumors with specific genetic rearrangements, such as those involving the ALK or ROS1 genes . In NSCLC, the fusion gene between EML4 and ALK results in constitutive kinase activity that drives the malignant phenotype; crizotinib inhibits the kinase activity of this fusion protein . This medication is particularly effective in younger, non-smoking NSCLC patients without mutations in the epidermal growth factor receptor gene (EGFR) or the K-Ras gene . Additionally, Crizotinib has been shown to attenuate cancer metastasis by inhibiting TGFβ signaling in NSCLC cells . This was shown by directly inhibiting the kinase activity of TGFβ receptor I, which consequently suppresses tumor metastasis . Approved by the FDA in 2011, Crizotinib was the first-in-class drug for treating ALK-positive tumors . It is administered orally, usually twice a day, and treatment continues as long as it remains effective and side effects are manageable . While Crizotinib has been highly effective, second- and third-generation ALK-tyrosine kinase inhibitors have been developed to overcome some pharmacodynamic and genetic resistance mechanisms associated with Crizotinib . |
---|---|
CAS No. | 877399-52-5 |
Product Name | Crizotinib |
Molecular Formula | C21H22Cl2FN5O |
Molecular Weight | 450.3 g/mol |
IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 |
Standard InChIKey | KTEIFNKAUNYNJU-GFCCVEGCSA-N |
Canonical SMILES | CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H- pyrazol-4-yl)pyridin-2-ylamine; PF 02341066; PF 2341066; [3-[[(R)-1-(2,6-Dichloro-3- |
Reference | Timm A, Kolesar JM: Crizotinib for the treatment of non-small-cell lung cancer. Am J Health Syst Pharm. 2013 Jun 1;70(11):943-7. doi: 10.2146/ajhp120261. [PMID:23686600] Forde PM, Rudin CM: Crizotinib in the treatment of non-small-cell lung cancer. Expert Opin Pharmacother. 2012 Jun;13(8):1195-201. doi: 10.1517/14656566.2012.688029. [PMID:22594847] |
PubChem Compound | 11626560 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume